molecular formula C10H10ClF3N2O B1419625 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine CAS No. 1100767-03-0

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine

Cat. No. B1419625
M. Wt: 266.65 g/mol
InChI Key: BUXBRHIWNDBNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” is a chemical compound that has been studied for its potential applications in various fields. It is known to be a potent inhibitor of bacterial phosphopantetheinyl transferase, a post-translational modification essential to bacterial cell viability and virulence .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The optimal structure of the pyridine group was found to be 5-CF3 . The synthesis generally involves the use of different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” is characterized by the presence of a pyridine ring, which is a nitrogen-containing heterocycle . The trifluoromethyl group (CF3) and the chlorine atom (Cl) are attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” are influenced by the presence of the trifluoromethyl group and the pyridine ring .

Scientific Research Applications

Catalytic Applications

The compound is utilized in Suzuki–Miyaura and Sonogashira cross-coupling reactions, as evidenced by the use of PEPPSI-SONO-SP2, a pyridine containing Pd–N-heterocyclic carbene complex, in these reactions. This catalyst showed significant performance and recyclability (Reddy, Reddy, & Reddy, 2016).

Biological Activity and Synthesis

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine derivatives have been explored for their potential biological activities. For instance, derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown inhibition of tumor necrosis factor alpha and nitric oxide, indicating their importance in medicinal chemistry (Lei, Wang, Xiong, & Lan, 2017). Additionally, the synthesis and antimicrobial activities of new morpholine derivatives containing an azole nucleus have been investigated, revealing some compounds with promising antibacterial and antifungal activities (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).

Synthetic Methods and Mechanisms

Studies have also focused on the synthesis and reaction mechanisms involving morpholine derivatives. For example, the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives through the reaction of N-chloroacetyl derivatives with morpholine was investigated, highlighting various synthetic pathways (Soliman, Khodairy, & Ahmed, 2003). Additionally, the synthesis, reactions, and antimicrobial activity of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles were explored, further demonstrating the diverse synthetic applications of morpholine derivatives (Zaki, El-Dean, Radwan, & Ammar, 2020).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine”. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for the study and application of “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” could involve further exploration of its potential uses in various fields, including medicinal chemistry and agrochemical applications .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXBRHIWNDBNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.